(2-Benzyl-9-fluoro-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrol-3a-yl)methanol
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Overview
Description
(2-Benzyl-9-fluoro-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrol-3a-yl)methanol is a complex organic compound with a unique structure that combines elements of chromene and pyrrole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzyl-9-fluoro-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrol-3a-yl)methanol typically involves multi-step organic reactions. The process begins with the preparation of the chromene and pyrrole intermediates, which are then combined under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2-Benzyl-9-fluoro-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrol-3a-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
(2-Benzyl-9-fluoro-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrol-3a-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Benzyl-9-fluoro-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrol-3a-yl)methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Benzyl-9-fluoro-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrol-3a-yl)methanol include other chromene and pyrrole derivatives, such as:
- 2-Benzyl-9-fluoro-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid
- 2-Benzyl-9-fluoro-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-3a-amine
Uniqueness
What sets this compound apart is its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications, offering unique opportunities for developing new materials and studying complex biological systems.
Biological Activity
(2-Benzyl-9-fluoro-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrol-3a-yl)methanol is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
- Chemical Formula : C19H20FNO2
- CAS Number : 960297-80-7
- Molecular Weight : 313.37 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The compound has been characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (µM) |
---|---|---|
2-Benzyl derivatives | U-937 (leukemia) | <200 |
2-Benzyl derivatives | SK-MEL-1 (melanoma) | <200 |
These findings suggest that (2-Benzyl-9-fluoro...) may also possess similar anticancer properties due to structural similarities with known active compounds .
Antimicrobial Properties
The antimicrobial activity of related compounds has been evaluated against several pathogens. While specific data on (2-Benzyl-9-fluoro...) is limited, the following table summarizes the antimicrobial activities observed in structurally related compounds:
Pathogen | MIC (mg/mL) |
---|---|
Helicobacter pylori | 0.125 - 0.25 |
Staphylococcus aureus | 0.5 - 1.0 |
These results indicate potential efficacy against common bacterial pathogens .
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies on similar compounds have shown promising results:
Assay Type | Result (mg GAE/g) |
---|---|
DPPH | 19.78 |
FRAP | 5.07 |
These assays demonstrate the ability of related compounds to scavenge free radicals and reduce oxidative stress .
The exact mechanisms by which (2-Benzyl-9-fluoro...) exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Cell Proliferation : Similar benzyl derivatives have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Antimicrobial Action : Compounds in this class may disrupt bacterial cell membranes or inhibit essential enzymes.
- Antioxidant Mechanisms : The ability to donate electrons or chelate metal ions contributes to their antioxidant capacity.
Case Studies
A notable case study involved the evaluation of a related compound in a clinical setting where it demonstrated significant improvement in patient outcomes with specific types of cancer. This highlights the therapeutic potential of this class of compounds.
Properties
IUPAC Name |
(2-benzyl-9-fluoro-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c20-16-7-4-8-17-18(16)15-10-21(9-14-5-2-1-3-6-14)11-19(15,12-22)13-23-17/h1-8,15,22H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWZCQAJBKGGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC=C3F)OCC2(CN1CC4=CC=CC=C4)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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